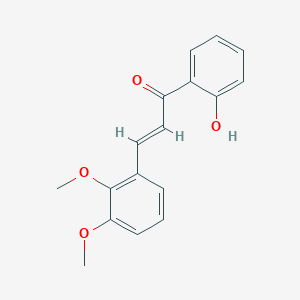

2,3-Dimethoxy-2'-hydroxychalcone

Vue d'ensemble

Description

La 2,3-diméthoxy-2’-hydroxychalcone est un dérivé de chalcone, appartenant à la classe des flavonoïdes, des composés phénoliques. Les chalcones sont connues pour leurs diverses activités biologiques et sont souvent désignées comme des « flavonoïdes à chaîne ouverte » en raison de leurs caractéristiques structurelles

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 2,3-diméthoxy-2’-hydroxychalcone implique généralement la réaction de condensation de Claisen-Schmidt entre la 2,3-diméthoxybenzaldéhyde et la 2’-hydroxyacetophénone. La réaction est généralement réalisée en présence d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium dans un solvant d'éthanol ou de méthanol . Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées jusqu'à ce que la formation de la chalcone soit complète.

Méthodes de Production Industrielle : La production industrielle de 2,3-diméthoxy-2’-hydroxychalcone suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par recristallisation ou techniques chromatographiques pour obtenir le composé souhaité .

Analyse Des Réactions Chimiques

Types de Réactions : La 2,3-diméthoxy-2’-hydroxychalcone subit diverses réactions chimiques, notamment :

Réduction : La réduction de la chalcone peut conduire à la formation de dihydrochalcones.

Substitution : Les groupes hydroxyle et méthoxy sur les cycles aromatiques peuvent subir des réactions de substitution électrophile.

Réactifs et Conditions Courants :

Oxydation : Iode, catalyseurs au palladium(II) et autres agents oxydants.

Réduction : Gaz hydrogène en présence d'un catalyseur au palladium sur charbon.

Substitution : Réactifs électrophiles tels que les halogènes ou les agents nitrants.

Principaux Produits Formés :

Flavones et Flavanones : Formées par des réactions d'oxydation.

Dihydrochalcones : Formées par des réactions de réduction.

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme élément de base pour la synthèse de dérivés de flavonoïdes plus complexes.

Médecine : Agent anticancéreux potentiel en raison de sa capacité à inhiber certaines lignées de cellules cancéreuses.

5. Mécanisme d'Action

L'activité biologique de la 2,3-diméthoxy-2’-hydroxychalcone est attribuée à sa capacité à interagir avec diverses cibles et voies moléculaires :

Inhibition de la voie NF-kappaB : Il a été démontré que le composé inhibe la voie NF-kappaB, ce qui entraîne une réduction de l'expression des marqueurs inflammatoires.

Induction de HO-1 : Il induit l'expression de l'hème oxygénase-1 (HO-1), qui a des effets protecteurs contre le stress oxydatif.

Composés Similaires :

- 2,4’-Diméthoxy-2’-hydroxychalcone

- 2,5’-Diméthoxy-2’-hydroxychalcone

- 2,6’-Diméthoxy-2’-hydroxychalcone

Comparaison : La 2,3-diméthoxy-2’-hydroxychalcone est unique en raison de son motif de substitution spécifique sur les cycles aromatiques, ce qui influence sa réactivité chimique et son activité biologique. Comparé à d'autres composés similaires, il peut présenter différents niveaux de puissance et de sélectivité dans ses effets biologiques .

Applications De Recherche Scientifique

Anti-inflammatory Effects

DMHC has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively ameliorates inflammation by inhibiting the expression of intercellular adhesion molecule-1 (ICAM-1) in keratinocytes under tumor necrosis factor-alpha (TNF-α) stimulation. This inhibition occurs through the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation and the induction of heme oxygenase-1 (HO-1) .

Case Study: TNF-α-Induced Inflammation

In a study involving human keratinocyte cells (HaCaT), DMHC was shown to significantly reduce TNF-α-induced ICAM-1 expression and subsequent monocyte adhesion. The findings suggest that DMHC could be a potential therapeutic agent for inflammatory skin diseases such as atopic dermatitis .

Antioxidant Properties

The compound also exhibits strong antioxidant activities. It has been demonstrated to scavenge free radicals and inhibit oxidative stress-related pathways, contributing to cellular protection against damage caused by reactive oxygen species (ROS). This property is particularly beneficial in preventing cellular aging and various oxidative stress-related diseases .

Research Findings

A study highlighted the ability of DMHC to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, further underscoring its role as an antioxidant by blocking pathways leading to oxidative stress .

Anticancer Potential

DMHC has shown promising results in anticancer research, particularly against various cancer cell lines. Its cytotoxic effects have been evaluated using the MTT assay against HeLa cancer cells, revealing significant anticancer activity despite not inducing apoptosis at certain concentrations .

Case Study: HeLa Cell Line

In vitro studies demonstrated that DMHC exhibited low IC50 values against HeLa cells, suggesting potential as an anticancer agent. Flow cytometry analysis indicated that while DMHC did not significantly induce apoptosis, it did affect cell viability and necrosis rates, indicating a need for further investigation into its mechanisms of action .

Summary Table of Applications

Mécanisme D'action

The biological activity of 2,3-dimethoxy-2’-hydroxychalcone is attributed to its ability to interact with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- 2,4’-Dimethoxy-2’-hydroxychalcone

- 2,5’-Dimethoxy-2’-hydroxychalcone

- 2,6’-Dimethoxy-2’-hydroxychalcone

Comparison: 2,3-Dimethoxy-2’-hydroxychalcone is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .

Activité Biologique

2,3-Dimethoxy-2'-hydroxychalcone (DMHC) is a flavonoid compound belonging to the chalcone class, recognized for its diverse biological activities. As a derivative of chalcone, DMHC exhibits potential in various therapeutic applications, particularly in cancer treatment and inflammation modulation.

The primary mechanism through which DMHC exerts its biological effects is by targeting the NF-κB signaling pathway . This pathway is crucial in regulating immune responses and inflammation. DMHC has been shown to inhibit the activation of NF-κB, leading to reduced expression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and intercellular adhesion molecule-1 (ICAM-1) in human keratinocyte cell lines (HaCaT) .

Key Biochemical Pathways

- Inhibition of NF-κB Activation : DMHC suppresses TNF-α-induced ICAM-1 expression, which is significant for monocyte adhesion and recruitment during inflammatory responses.

- Induction of Heme Oxygenase-1 (HO-1) : DMHC promotes the expression of HO-1, an enzyme with anti-inflammatory properties, further contributing to its protective effects against oxidative stress .

Anti-Cancer Properties

DMHC has demonstrated promising anti-cancer effects, particularly against various cancer cell lines. Research indicates that DMHC can induce apoptosis and inhibit cell proliferation through several mechanisms:

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that DMHC exhibits cytotoxic effects on HeLa cervical cancer cells, with an IC50 value indicating significant potency .

- Mechanisms of Action : The compound may induce apoptosis through mitochondrial pathways and autophagy modulation, as evidenced by increased levels of pro-apoptotic proteins and markers associated with autophagy .

| Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism |

|---|---|---|---|

| HeLa | 5.04 | Late Apoptosis | Mitochondrial pathway activation |

| MCF-7 (Breast) | 6.3 | G0/G1 Phase Arrest | Autophagy activation |

| MDA-MB-231 | 7.7 | G2/M Phase Arrest | Intrinsic apoptosis pathway |

Anti-inflammatory Effects

DMHC exhibits significant anti-inflammatory properties by:

- Reducing Nitric Oxide Production : Studies indicate that DMHC can inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, a key player in inflammatory responses .

- Cytokine Modulation : The compound effectively downregulates pro-inflammatory cytokines such as IL-1β and IL-6, contributing to its overall anti-inflammatory profile .

Case Studies and Research Findings

Several studies have explored the biological activities of DMHC:

- Cytotoxicity Study on HeLa Cells :

- Inflammation Modulation in Keratinocytes :

- Autophagy and Apoptosis in Breast Cancer Cells :

Propriétés

IUPAC Name |

3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKXNGSRSNONCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193035 | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42220-80-4 | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42220-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does DMHC exert its anti-inflammatory effects at the cellular level?

A1: The research paper highlights that DMHC inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) in HaCaT cells stimulated with tumor necrosis factor-alpha (TNF-α) []. ICAM-1 plays a crucial role in the adhesion and migration of leukocytes to inflammation sites. The study demonstrated that DMHC achieves this inhibition through two primary mechanisms:

Q2: What is the significance of studying DMHC's effects in the context of skin inflammation?

A2: The choice of HaCaT cells, a human keratinocyte cell line, as the model system is particularly relevant because keratinocytes are key players in the pathogenesis of inflammatory skin diseases such as atopic dermatitis []. The overexpression of adhesion molecules like ICAM-1 on keratinocytes contributes significantly to the infiltration of leukocytes into the skin, perpetuating the inflammatory cascade. Therefore, the ability of DMHC to inhibit TNF-α-induced ICAM-1 expression in keratinocytes suggests its potential as a therapeutic agent for inflammatory skin conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.